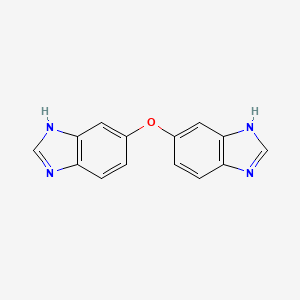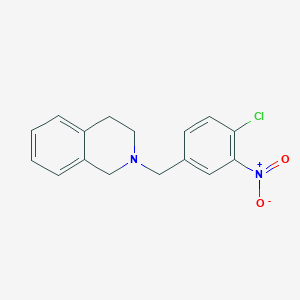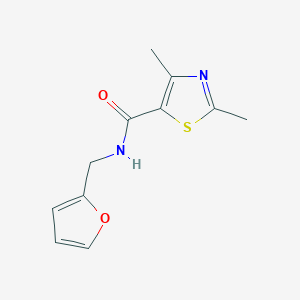![molecular formula C19H24N2OS B5636750 4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5636750.png)
4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-{[1-(3,4-Dimethylphenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]carbonothioyl}morpholine often involves multi-step reactions, including condensation, chlorination, and nucleophilic substitution. For instance, derivatives of morpholine and pyrrole have been synthesized through methods that may include reactions such as Vilsmeier-Haack formylation, followed by coupling reactions under palladium catalysis or microwave-assisted processes (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-{[1-(3,4-Dimethylphenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]carbonothioyl}morpholine has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. For instance, related complexes have been observed to crystallize in various systems, exhibiting hydrogen bonds and π–π interactions, which contribute to their stability and properties (Amirnasr et al., 2001).
Chemical Reactions and Properties
These compounds participate in several chemical reactions, reflecting their reactive functional groups. They may undergo nucleophilic substitution reactions, form complexes with metals, and participate in hydrogen bonding and π–π interactions. Their chemical behavior is influenced by the morpholine and pyrrole units, as well as the carbonothioyl group, leading to diverse reactivity and potential applications in various chemical contexts.
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, can be deduced from their molecular composition and interactions. The presence of morpholine and pyrrole rings affects their polarity, solubility in different solvents, and thermal stability.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are shaped by the compound's functional groups and overall structure. The electron-donating and withdrawing effects of the substituents on the pyrrole ring, combined with the electron-pair donating nature of the morpholine nitrogen, influence its acid-base behavior, nucleophilicity, and electrophilicity.
特性
IUPAC Name |
[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13-5-6-17(11-14(13)2)21-15(3)12-18(16(21)4)19(23)20-7-9-22-10-8-20/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXGKGPZUANCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4S)-4-isopropyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5636706.png)
![(1S*,5R*)-3-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5636723.png)
![2-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-benzofuran-5-carboxamide](/img/structure/B5636727.png)
![N-[(4'-{[(ethylamino)carbonyl]amino}-3'-methoxybiphenyl-3-yl)methyl]propanamide](/img/structure/B5636731.png)

![3-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide dihydrochloride](/img/structure/B5636741.png)


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5636763.png)
![11-[(2-furylmethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5636771.png)
